molecular formula C9H9F B7895814 4-Ethenyl-2-fluoro-1-methylbenzene

4-Ethenyl-2-fluoro-1-methylbenzene

Cat. No.: B7895814
M. Wt: 136.17 g/mol
InChI Key: PBRPHTJRKPUUDM-UHFFFAOYSA-N
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Description

4-Ethenyl-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H9F. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the fluorination of a suitable precursor, followed by alkylation and subsequent vinylation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

    Halogenation: Using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

4-Ethenyl-2-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-fluoro-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The fluorine atom’s electron-withdrawing effect influences the reactivity and orientation of the substituents on the benzene ring. This compound can also participate in radical reactions, where the ethenyl group undergoes addition reactions with radicals .

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    2-Fluoro-1-methylbenzene: Lacks the ethenyl group.

    4-Vinyl-2-fluoro-1-methylbenzene: Another vinyl-substituted derivative.

Uniqueness

4-Ethenyl-2-fluoro-1-methylbenzene is unique due to the combination of the ethenyl group and the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with specific reactivity and properties .

Properties

IUPAC Name

4-ethenyl-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRPHTJRKPUUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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